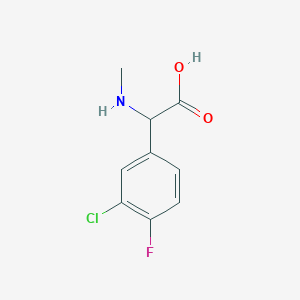acetic acid CAS No. 1393529-99-1](/img/structure/B13459172.png)
[(Tert-butoxycarbonyl)amino](2,2-difluorocyclopropyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(tert-butoxy)carbonyl]amino}-2-(2,2-difluorocyclopropyl)acetic acid is a synthetic organic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a difluorocyclopropyl moiety
Méthodes De Préparation
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-2-(2,2-difluorocyclopropyl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butyl carbamate and 2,2-difluorocyclopropyl acetic acid.
Protection of Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected intermediate.
Coupling Reaction: The Boc-protected intermediate is then coupled with 2,2-difluorocyclopropyl acetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
2-{[(tert-butoxy)carbonyl]amino}-2-(2,2-difluorocyclopropyl)acetic acid undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the free amine.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-{[(tert-butoxy)carbonyl]amino}-2-(2,2-difluorocyclopropyl)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-2-(2,2-difluorocyclopropyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The Boc protecting group can be removed to expose the free amine, which can then interact with specific biological targets. The difluorocyclopropyl moiety may contribute to the compound’s stability and reactivity, influencing its overall biological activity.
Comparaison Avec Des Composés Similaires
2-{[(tert-butoxy)carbonyl]amino}-2-(2,2-difluorocyclopropyl)acetic acid can be compared with other similar compounds, such as:
2-{[(tert-butoxy)carbonyl]amino}-2-(oxan-2-yl)acetic acid: This compound has a similar Boc-protected amino group but features an oxan-2-yl moiety instead of the difluorocyclopropyl group.
2-{[(tert-butoxy)carbonyl]amino}-2-[1-(trifluoromethyl)cyclobutyl]acetic acid: This compound contains a trifluoromethylcyclobutyl group, which may impart different chemical and biological properties compared to the difluorocyclopropyl group.
Propriétés
Numéro CAS |
1393529-99-1 |
|---|---|
Formule moléculaire |
C10H15F2NO4 |
Poids moléculaire |
251.23 g/mol |
Nom IUPAC |
2-(2,2-difluorocyclopropyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C10H15F2NO4/c1-9(2,3)17-8(16)13-6(7(14)15)5-4-10(5,11)12/h5-6H,4H2,1-3H3,(H,13,16)(H,14,15) |
Clé InChI |
OTJZIIHIAYYKBA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(C1CC1(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Methylbenzenesulfonyl)-4-(2-methylpropoxy)-2-azabicyclo[2.1.1]hexane](/img/structure/B13459094.png)

![Ethyl 2-[(4-chloro-1,3-thiazol-2-yl)sulfanyl]acetate](/img/structure/B13459105.png)
![ethyl 1-iodo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13459112.png)
![rac-(1R,2S,4S)-2-phenylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13459123.png)
![1-Ethenyl-2-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B13459128.png)
![rac-tert-butyl N-[(1R,3S)-3-(2-bromoacetyl)cyclopentyl]carbamate](/img/structure/B13459133.png)
![Methyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride](/img/structure/B13459137.png)
![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-3-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B13459154.png)
![(5R)-5-{[(tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B13459156.png)
![[2-Fluoro-4-(trifluoromethoxy)phenyl]hydrazine hydrochloride](/img/structure/B13459161.png)

![1-{10,13-Dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}methanamine dihydrochloride](/img/structure/B13459177.png)

